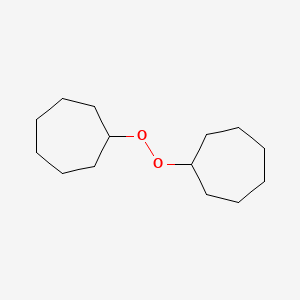
1,1'-Peroxydicycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Peroxydicycloheptane is an organic peroxide compound characterized by a peroxide linkage between two cycloheptane rings
Vorbereitungsmethoden
The synthesis of 1,1’-Peroxydicycloheptane typically involves the reaction of cycloheptane with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired peroxide linkage. Industrial production methods may involve continuous flow processes to optimize yield and purity.
Analyse Chemischer Reaktionen
1,1’-Peroxydicycloheptane undergoes several types of chemical reactions, including:
Oxidation: The peroxide linkage can be cleaved under oxidative conditions, leading to the formation of cycloheptanone and other oxidation products.
Reduction: Reduction of 1,1’-Peroxydicycloheptane can yield cycloheptanol and other reduced species.
Substitution: The compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-Peroxydicycloheptane has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: The compound’s oxidative properties are explored in studies related to oxidative stress and its effects on biological systems.
Medicine: Research into its potential use as an antimicrobial agent is ongoing, given its ability to disrupt microbial cell membranes.
Industry: It is utilized in the synthesis of fine chemicals and as a bleaching agent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1’-Peroxydicycloheptane involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1,1’-Peroxydicycloheptane can be compared to other organic peroxides such as benzoyl peroxide and di-tert-butyl peroxide. While all these compounds share the peroxide linkage, 1,1’-Peroxydicycloheptane is unique due to its cycloheptane rings, which impart different steric and electronic properties. This uniqueness can influence its reactivity and applications in ways that differ from other peroxides.
Similar compounds include:
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Di-tert-butyl peroxide: Used as a radical initiator in various chemical reactions.
Eigenschaften
CAS-Nummer |
86148-71-2 |
|---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
cycloheptylperoxycycloheptane |
InChI |
InChI=1S/C14H26O2/c1-2-6-10-13(9-5-1)15-16-14-11-7-3-4-8-12-14/h13-14H,1-12H2 |
InChI-Schlüssel |
ZJCPHBIPQTURCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)OOC2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)-](/img/structure/B14409203.png)
![2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14409215.png)
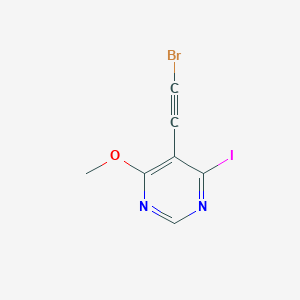
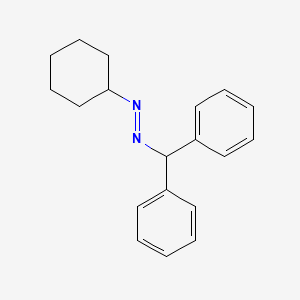

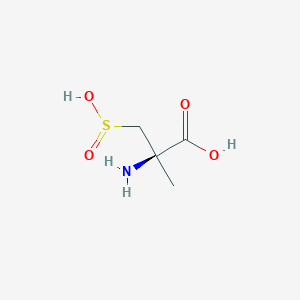
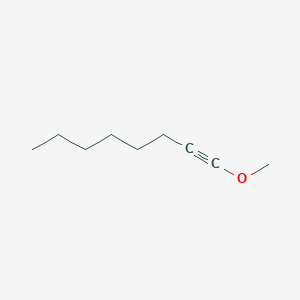
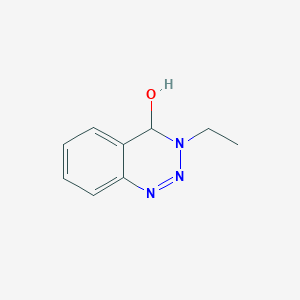
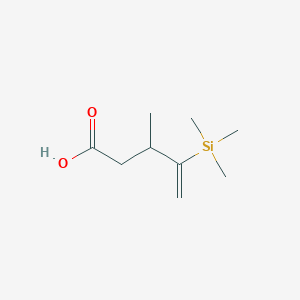
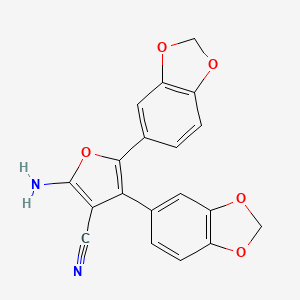
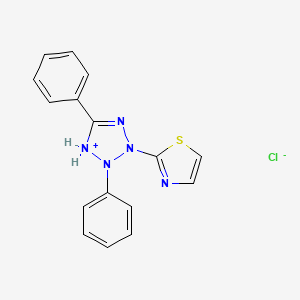
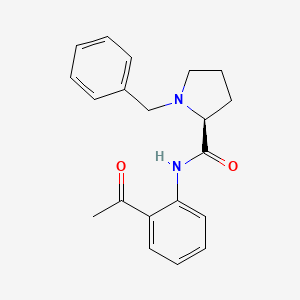
![6-Methylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14409292.png)
